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molecular formula C7H17NO B1311396 6-(Methylamino)hexan-1-ol CAS No. 50347-17-6

6-(Methylamino)hexan-1-ol

Cat. No. B1311396
M. Wt: 131.22 g/mol
InChI Key: RURWAYHDLRPVAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08394829B2

Procedure details

Intermediate 20 (2.14 mmol) was added to a stirring solution at 0° C. containing 95% LAH (0.426 g, 10.68 mmol) in 10 mL of anhydrous THF. This mixture was then heated to 80° C. and allowed to reflux for 3 h. After 3 h the reaction was cooled to 0° C. and water (0.426 mL), 20% (w/v) NaOH (0.426 mL), and water (1.215 mL) were added sequentially. This was stirred for 15 min at rt then MgSO4 was added and stirred for another 30 min. The mixture was filtered through celite, washed with THF, and concentrated to give the title compound. The compound was used with no further purification. ES/MS calcd. for C7H18NO+ 132.1. Found m/z=132 (M+H)+.
Quantity
2.14 mmol
Type
reactant
Reaction Step One
Name
Quantity
0.426 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0.426 mL
Type
reactant
Reaction Step Four
Name
Quantity
1.215 mL
Type
solvent
Reaction Step Four
Name
Quantity
0.426 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][NH:8][C:9](=O)OC(C)(C)C.[H-].[H-].[H-].[H-].[Li+].[Al+3].[OH-].[Na+].[O-]S([O-])(=O)=O.[Mg+2]>C1COCC1.O>[CH3:9][NH:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][OH:1] |f:1.2.3.4.5.6,7.8,9.10|

Inputs

Step One
Name
Quantity
2.14 mmol
Type
reactant
Smiles
OCCCCCCNC(OC(C)(C)C)=O
Step Two
Name
Quantity
0.426 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Mg+2]
Step Four
Name
Quantity
0.426 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1.215 mL
Type
solvent
Smiles
O
Name
Quantity
0.426 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
This was stirred for 15 min at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After 3 h the reaction was cooled to 0° C.
Duration
3 h
STIRRING
Type
STIRRING
Details
stirred for another 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite
WASH
Type
WASH
Details
washed with THF
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CNCCCCCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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